2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
2-Ethyl-2-azaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . The reaction conditions often include the use of solvents like methanol and catalysts such as Raney nickel for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and high-yield. These methods often involve multi-step reactions, including hydrolysis, esterification, acylation, and intramolecular condensation . The use of mild conditions and simple operations ensures good to excellent yields in each step .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Shares a similar spiro structure but with an oxygen atom in the ring.
Spirotetramat: A spiro compound used as an insecticide, with a different functional group arrangement.
2,8-Diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro ring, offering different biological activities.
Uniqueness: 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential as an enzyme inhibitor make it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-ethyl-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-2-13-8-7-12(9-13)5-3-10(4-6-12)11(14)15/h10H,2-9H2,1H3,(H,14,15) |
InChI Key |
SHEUOFWAFNYFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCC(CC2)C(=O)O |
Origin of Product |
United States |
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